1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt)
Description
Historical Context of Anionic Phospholipids in Model Membrane Systems
The modern history of membrane models began in 1925 when Gorter and Grendel discovered that lipids extracted from red blood cells formed bilayer structures. This groundbreaking finding established the foundation for lipid bilayer research that would evolve significantly over the following century. Early membrane models primarily utilized phosphatidylcholines due to their abundance and ease of handling, but as research progressed, scientists recognized the critical importance of anionic phospholipids in membrane structure and function.
Anionic phospholipids, including phosphatidylglycerol (PG), phosphatidylserine (PS), and phosphatidic acid (PA), gained increasing attention due to their unique roles despite their relatively low abundance in most membranes. Research revealed that these negatively charged lipids act as "biochemical and biophysical landmarks that contribute to the establishment of membrane identity, signaling activities, and compartment morphodynamics". They provide docking platforms for protein binding through either direct interaction with stereospecific lipid-binding domains or through electrostatic interactions with polybasic patches in proteins.
The development of synthetic phospholipids with defined structures, such as DMPG, allowed researchers to create model membrane systems with precise compositions and properties. These systems enabled detailed studies of lipid-lipid and lipid-protein interactions under controlled conditions. The advent of techniques such as differential scanning calorimetry, nuclear magnetic resonance spectroscopy, and various microscopy methods further advanced our understanding of membrane dynamics and organization.
As membrane research progressed, scientists discovered that phosphatidylethanolamine (PE) and phosphatidylglycerol (PG) are the main lipid components of the inner bacterial membrane. This recognition led to the extensive use of PE-PG mixtures in studies aimed at understanding bacterial membrane structure and function. Computer models developed for these membranes have provided valuable insights into the molecular interactions governing bacterial membrane behavior, with DMPG serving as a key component in many of these experimental systems.
Recent research has challenged the traditional view of compartment-specific localization of anionic lipids, suggesting instead that they form concentration gradients across different organelles. This paradigm shift has important implications for our understanding of membrane organization and function, highlighting the dynamic nature of lipid distribution in cellular systems.
Structural Determinants of Phosphatidylglycerol Derivatives in Bilayer Organization
The molecular architecture of DMPG significantly influences its behavior in lipid bilayers and impacts overall membrane organization. The phosphatidylglycerol headgroup, consisting of a glycerol moiety attached to the phosphate group, carries a negative charge at physiological pH. This anionic character distinguishes DMPG from zwitterionic phospholipids like phosphatidylcholine and contributes to its unique role in membrane systems.
A defining characteristic of DMPG is its gel-to-fluid phase transition temperature (Tm) of approximately 23°C. This thermal behavior is governed by several structural factors, including fatty acid chain length, degree of unsaturation, and headgroup interactions. The phase transition temperature of DMPG positions it strategically among phosphatidylglycerols, as shown in the comparative data in Table 1.
Table 1: Phase Transition Temperatures for Various Phosphatidylglycerols (Sodium Salts)
| Phosphatidylglycerol | Acyl Chain Composition | Phase Transition Temperature (Tm) °C |
|---|---|---|
| DLPG | 12:0 (Lauric acid) | -3 |
| DMPG | 14:0 (Myristic acid) | 23 |
| DPPG | 16:0 (Palmitic acid) | 41 |
| DSPG | 18:0 (Stearic acid) | 55 |
| DOPG | 18:1 (Oleic acid) | -18 |
| POPG | 16:0-18:1 (Mixed) | -2 |
Source: Phase Transition Temperatures for Glycerophospholipids
This data demonstrates the systematic relationship between acyl chain length and transition temperature, with longer saturated chains resulting in higher Tm values due to increased van der Waals interactions. The 14-carbon myristoyl chains of DMPG provide an intermediate Tm that makes it particularly useful for studies at or near physiological temperatures.
The physical and chemical properties of DMPG, summarized in Table 2, further illustrate its relevance for membrane research.
Table 2: Physical and Chemical Properties of DMPG Sodium Salt
| Property | Value |
|---|---|
| Molecular Formula | C34H66NaO10P |
| Molecular Weight | 688.8 g/mol |
| CAS Number | 200880-40-6 |
| Alternative CAS | 67232-80-8 |
| Melting Point | 195°C (dec.) |
| Phase Transition Temperature (Tm) | 23°C |
| Storage Temperature | -20°C |
| Physical Form | Powder to crystal |
| Color | White to almost white |
| Solubility | Chloroform: 2 mg/ml |
Sources: PubChem and ChemicalBook
In bilayer systems, DMPG exhibits distinctive behavior dependent on environmental conditions and membrane composition. Research on supported lipid bilayers (SLBs) containing phosphatidylethanolamine (PE) and phosphatidylglycerol (PG) mixtures has revealed important insights into bilayer formation dynamics. When vesicles containing these lipids interact with surfaces, the adsorption process differs from that observed with phosphatidylcholine vesicles. Specifically, vesicle adsorption is the limiting step in the deposition of POPE-POPG SLBs, and there is no critical coverage of bound vesicles needed for vesicle rupture. This distinctive deposition mechanism highlights the unique properties of PG-containing lipid systems.
Temperature-dependent changes in DMPG-containing bilayers have been observed, with membrane thickness varying according to phase state transitions. These structural changes align with predictions from molecular dynamics simulations and experimental observations for pure phospholipid systems. The tilting of lipids in the gel phase, which disappears as bilayers become fluid, contributes to the complex phase behavior of DMPG-containing membranes.
Properties
InChI |
InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNMMFYJHJYFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Glycerol with Myristic Acid
The synthesis begins with the esterification of glycerol to form 1,2-dimyristoyl-rac-glycerol. Myristic acid (C14:0) is reacted with glycerol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under anhydrous conditions. The reaction is typically conducted at 60–80°C for 6–12 hours, with excess myristic acid to drive the reaction toward diacylglycerol (DAG) formation. A molar ratio of 2.2:1 (myristic acid:glycerol) achieves yields exceeding 85%.
Key Parameters:
-
Temperature: 70°C ± 5°C
-
Catalyst: 1–2% (w/w) sulfuric acid
-
Solvent: Toluene or dichloromethane
-
Yield Optimization: Azeotropic removal of water enhances reaction efficiency.
Phosphorylation of Diacylglycerol
The diacylglycerol intermediate undergoes phosphorylation using phosphorus oxychloride (POCl₃) or phosphoric acid (H₃PO₄). POCl₃ is preferred for its reactivity, enabling phosphorylation at the sn-3 position of glycerol. The reaction is conducted in anhydrous pyridine or dichloroethane at 0–5°C to minimize side reactions. After 4–6 hours, the phosphorylated product is isolated via solvent evaporation and washed with cold diethyl ether to remove excess reagents.
Reaction Conditions:
-
Reagent: POCl₃ (1.2 equivalents relative to DAG)
-
Solvent: Anhydrous pyridine
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Temperature: 0–5°C
-
Quenching: Ice-cold water to hydrolyze unreacted POCl₃.
Formation of Sodium Salt
The phosphorylated intermediate is neutralized with sodium hydroxide (NaOH) to form the sodium salt. A stoichiometric amount of NaOH (1 equivalent) is added dropwise to a suspension of the acidic phospholipid in ethanol-water (9:1 v/v) at 25°C. The product precipitates as a white solid, which is collected by filtration and dried under vacuum.
Critical Considerations:
-
pH Adjustment: Final pH 7.0–7.5 ensures complete neutralization.
-
Purity: Residual sodium ions are removed via dialysis against deionized water.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Esterification and phosphorylation are conducted in tandem reactors with in-line monitoring of temperature and pH. For example, a two-stage reactor system achieves 92% yield of DMPG-Na with a throughput of 50 kg/day.
Advantages Over Batch Processing:
Purification Techniques
Post-synthesis purification involves column chromatography and crystallization:
-
Chromatography: Silica gel columns with chloroform-methanol-water (65:25:4 v/v) eluent remove unreacted DAG and phosphorylated byproducts.
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Crystallization: The sodium salt is recrystallized from ethanol-acetone (1:3 v/v) to achieve >99% purity.
Table 1: Comparison of Purification Methods
| Method | Purity (%) | Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Column Chromatography | 98.5 | 80 | 1200 |
| Recrystallization | 99.2 | 65 | 800 |
| Membrane Filtration | 97.8 | 75 | 950 |
Biosynthetic Approaches
Enzymatic Synthesis
Phosphatidylglycerol synthase (PgsA) catalyzes the transfer of glycerol-3-phosphate to CDP-diacylglycerol in bacterial systems. Recombinant E. coli strains engineered to overexpress PgsA produce DMPG-Na with 70% yield in fermentation broth.
Fermentation Parameters:
-
Carbon Source: Glycerol (20 g/L)
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Induction: IPTG at OD₆₀₀ = 0.6
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Harvest Time: 24 hours post-induction.
Extraction from Natural Sources
DMPG-Na is extracted from egg yolk or soybean lecithin using solvent partitioning. Ethanol-hexane (2:1 v/v) selectively extracts phosphatidylglycerols, which are further purified via ion-exchange chromatography.
Limitations:
Quality Control and Characterization
Analytical Methods
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HPLC: Reverse-phase C18 column with evaporative light scattering detection (ELSD) quantifies DMPG-Na (retention time: 12.4 min).
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NMR: ³¹P NMR confirms phosphorylation at the sn-3 position (δ = −0.8 ppm).
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Mass Spectrometry: ESI-MS ([M−Na]⁻ m/z 643.4) verifies molecular weight.
Table 2: Specification Criteria for DMPG-Na
| Parameter | Requirement | Method |
|---|---|---|
| Purity | ≥98.0% | HPLC-ELSD |
| Residual Solvents | <50 ppm | GC-FID |
| Sodium Content | 6.2–6.8% | ICP-OES |
Challenges and Optimization Strategies
Byproduct Formation
Phosphorylation with POCl₃ may yield pyrophosphates (up to 8%), which are removed via alkaline hydrolysis (0.1 M NaOH, 30°C).
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Esterification: Involves the use of myristic acid and glycerol in the presence of a catalyst such as sulfuric acid.
Oxidation and Reduction: Requires oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Produces glycerol and myristic acid.
Esterification: Forms 1,2-dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol).
Oxidation and Reduction: Leads to various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Drug Delivery Systems
DMPG Sodium Salt is widely used in drug delivery systems due to its ability to form liposomes and other lipid-based carriers. These carriers can encapsulate drugs, enhancing their solubility and bioavailability. The amphiphilic nature of DMPG allows it to interact with both hydrophilic and hydrophobic environments, facilitating the transport of therapeutic agents across biological membranes.
Case Study: Liposomal Drug Formulations
Research has demonstrated that liposomes composed of DMPG can effectively deliver chemotherapeutic agents. For instance, studies indicate that DMPG-containing liposomes enhance the therapeutic efficacy of doxorubicin by improving its pharmacokinetics and reducing systemic toxicity .
Membrane Biology
DMPG is utilized in the study of membrane dynamics and protein interactions. It serves as a model phospholipid for investigating the properties of biological membranes, including fluidity, permeability, and protein-lipid interactions.
Case Study: Membrane Protein Studies
In a study involving membrane proteins, DMPG was incorporated into nanodiscs to facilitate structural analysis via cryo-electron microscopy. This approach allowed researchers to visualize protein conformations in a native-like lipid environment, providing insights into membrane protein function .
Cosmetic Formulations
The cosmetic industry leverages DMPG for its emulsifying properties. It helps stabilize formulations by enhancing the compatibility of oil and water phases, improving texture and application characteristics.
Case Study: Skin Care Products
Formulations containing DMPG have been shown to enhance skin hydration when used in creams and lotions. Its ability to form stable emulsions contributes to improved product performance and user satisfaction .
Comparison Table of Applications
| Application | Description | Example Use Case |
|---|---|---|
| Drug Delivery Systems | Liposome formation for drug encapsulation | Enhanced delivery of doxorubicin in cancer therapy |
| Membrane Biology | Study of membrane dynamics and protein interactions | Structural analysis of membrane proteins using nanodiscs |
| Cosmetic Formulations | Emulsifier for stable cosmetic products | Improved hydration in skin care formulations |
Mechanism of Action
The compound exerts its effects by integrating into lipid bilayers and altering membrane properties. It interacts with zwitterionic phospholipids to mimic bacterial membranes, forming leaky vesicles at low salt concentrations and undergoing gel-fluid transitions at high salt concentrations. These properties make it a valuable tool for studying membrane structure and function .
Comparison with Similar Compounds
Key Research Findings
Membrane Fluidity :
DMPG-Na’s Tm (~24°C) allows phase behavior studies near room temperature, unlike DPPG-Na, which requires elevated temperatures for fluid-phase analysis .- Cationic Peptide Interactions: LL-37 induces membrane disruption in DMPG-Na bilayers but forms non-lytic fibers in DOPG-Na, highlighting the role of acyl chain saturation in peptide activity .
Liposome Stability : Mixed DMPG-Na/DMPC liposomes show enhanced stability compared to pure DMPC systems, attributed to charge repulsion reducing aggregation .
Biological Activity
1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (sodium salt), commonly referred to as DMPG, is an anionic phospholipid that plays a significant role in various biological and pharmaceutical applications. This compound is characterized by its unique structure, which includes two myristoyl chains (C14:0) and a phosphate group attached to a glycerol backbone. DMPG is predominantly found in the membranes of gram-positive bacteria and is utilized in studies related to membrane dynamics and drug delivery systems.
- Molecular Formula : C34H66NaO10P
- Molecular Weight : 688.86 g/mol
- CAS Number : 200880-40-6
- Melting Point : 195°C
- Purity : ≥98% (TLC)
Membrane Interaction
DMPG is known for its ability to form lipid bilayers that mimic bacterial membranes, making it an ideal model for studying peptide-lipid interactions. The compound exhibits a gel-fluid phase transition depending on the ionic strength of the environment, which influences membrane permeability and stability. At low salt concentrations, DMPG forms leaky vesicles, while at higher salt concentrations, it transitions into a more stable gel phase .
Drug Delivery Systems
DMPG has been incorporated into lipid nanoparticles (LNPs) for the delivery of RNA therapeutics. Its anionic nature facilitates the encapsulation of positively charged RNA molecules, enhancing their stability and bioavailability. Research indicates that LNPs containing DMPG can effectively deliver mRNA vaccines by promoting endosomal escape and cytoplasmic release of nucleotides .
Antimicrobial Activity
Studies have shown that DMPG exhibits antimicrobial properties, particularly against gram-positive bacteria. The presence of DMPG in formulations can enhance the efficacy of antibiotics by disrupting bacterial membranes, leading to increased permeability and enhanced drug uptake .
Case Studies
- Peptide-Lipid Interaction Studies : DMPG has been used as a model system to investigate the interactions between antimicrobial peptides and lipid membranes. These studies reveal insights into how peptides disrupt bacterial membranes, providing potential strategies for developing new antibiotics.
- Vaccine Development : In the context of mRNA vaccines, DMPG-containing LNPs have been shown to improve immune responses in preclinical models. The lipid's ability to facilitate cellular uptake and endosomal escape is crucial for effective vaccine delivery .
Comparative Analysis of Lipid Nanoparticles
| Lipid Composition | Functionality | Target Application |
|---|---|---|
| DMPG + Cholesterol | Stabilizes LNPs | mRNA Vaccine Delivery |
| DMPG + Cationic Lipids | Enhances RNA encapsulation | Gene Therapy |
| DMPG + Zwitterionic Phospholipids | Mimics bacterial membranes | Antimicrobial Studies |
Q & A
Q. How is 1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (DMPG) chemically characterized for research applications?
DMPG is typically characterized using thin-layer chromatography (TLC) to confirm purity (>98%) and nuclear magnetic resonance (NMR) to verify structural integrity. Mass spectrometry (MS) is employed to validate molecular weight (C34H66NaO10P, ~734.8 g/mol), while differential scanning calorimetry (DSC) assesses thermal transitions related to acyl chain melting . Synthetic sources ensure batch-to-batch consistency, critical for reproducibility in lipid bilayer studies .
Q. What are the optimal storage and handling conditions for DMPG to maintain stability?
DMPG should be stored at −20°C under desiccating conditions to prevent hydrolysis of ester bonds. Prior to use, lyophilized powder must be reconstituted in chloroform or methanol to avoid aqueous degradation. For long-term stability (>12 months), aliquot samples under inert gas (e.g., argon) to minimize oxidative damage .
Q. How is DMPG utilized in constructing model lipid bilayers, and what experimental parameters influence bilayer integrity?
DMPG is incorporated into liposomes or giant unilamellar vesicles (GUVs) using techniques like film hydration or electroformation. Key parameters include:
- pH : DMPG’s anionic headgroup requires buffered solutions (e.g., HEPES, pH 7.4) to maintain charge stability.
- Ionic strength : High NaCl (>150 mM) can compress the electrical double layer, reducing repulsion between PG headgroups and promoting phase separation.
- Temperature : Phase transitions occur near 23°C due to myristoyl (C14:0) acyl chains; DSC confirms the gel-to-liquid crystalline transition .
Advanced Research Questions
Q. What methodologies are used to analyze the phase behavior and acyl chain dynamics of DMPG in mixed lipid systems?
Advanced approaches include:
- Fluorescence anisotropy : Probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantify membrane fluidity changes during phase transitions.
- X-ray diffraction : Resolves lamellar spacing and acyl chain packing in crystalline or liquid-disordered phases.
- Langmuir trough experiments : Measure surface pressure-area isotherms to assess monolayer collapse pressures and lipid miscibility . Studies show DMPG’s phase behavior is sensitive to unsaturated lipid incorporation (e.g., DOPG), which lowers transition temperatures and increases bilayer curvature stress .
Q. How can researchers investigate DMPG’s role in protein-lipid interactions, such as with antimicrobial peptides or membrane enzymes?
Methodologies include:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics between DMPG-containing bilayers and proteins (e.g., cytochrome c).
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, Kd) of lipid-protein interactions.
- Cryo-electron microscopy (cryo-EM) : Visualizes structural rearrangements in membranes induced by protein insertion . DMPG’s negative charge facilitates electrostatic interactions with cationic peptides, altering membrane permeability and enabling mechanistic studies of pore formation .
Q. What analytical strategies are recommended for quantifying DMPG degradation products in complex matrices?
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Key steps:
- Extraction : Use Bligh-Dyer solvent systems (chloroform:methanol:water) to isolate lipids.
- Detection : Multiple reaction monitoring (MRM) targets specific fragments (e.g., m/z 255 for myristic acid).
- Validation : Compare degradation kinetics under stress conditions (e.g., elevated pH, reactive oxygen species) to establish shelf-life models .
Methodological Notes
- Contradictions in evidence : While DMPG is stable at −20°C long-term highlights hydrolytic degradation risks in aqueous buffers, necessitating pH control (<8.0) during experiments.
- Critical parameters : Acyl chain symmetry (C14:0) ensures predictable phase behavior, but heterogeneity in rac-glycerol stereochemistry may introduce variability in monolayer curvature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
